molecular formula C21H24N2O4 B2593402 1-[5-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 867042-31-7

1-[5-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2593402
CAS RN: 867042-31-7
M. Wt: 368.433
InChI Key: ASBSFTUZJZGSQQ-UHFFFAOYSA-N
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Description

1-[5-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DEMPE or 5-ethoxy-3-(3,4-dimethoxyphenyl)-1-(2-ethoxyphenyl)-1,2-dihydropyrazole-4-carboxylic acid ethyl ester.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A series of pyrazole chalcones, structurally similar to the queried compound, were synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. These compounds showed promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, indicating potential as lead compounds for future drug discovery efforts (Bandgar et al., 2009).

Physicochemical Investigations

  • Studies on substituted pyrazoles and their derivatives have focused on their structural characteristics and reactivity under various conditions. This includes exploring their synthesis pathways, crystal structures, and interactions in solid states, providing insights into their potential applications in designing more effective pharmacological agents (Cornago et al., 2009).

Applications in Fluorescence and Chemosensing

  • Novel pyrazoline derivatives have been synthesized and explored for their solid-state fluorescence properties. These compounds were found to exhibit different fluorescent colors and host–guest structures based on the arrangement of their fluorophores, suggesting potential applications in materials science and as fluorescence-based sensors (Dong et al., 2012).

Antimicrobial and Antifungal Activities

  • Research into novel Schiff bases derived from pyrazole derivatives showed significant antimicrobial activity against various bacterial strains. This highlights the potential of such compounds in addressing the need for new antimicrobial agents in the face of increasing antibiotic resistance (Puthran et al., 2019).

Molecular Docking and Drug Design

  • Molecular docking studies of pyrazole derivatives as potential FabH inhibitors, a key enzyme in fatty acid biosynthesis in bacteria, demonstrated that these compounds could serve as potent antibacterial agents. This underscores the importance of structural analysis and computational chemistry in identifying new drug candidates (Lv et al., 2010).

properties

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-5-27-19-9-7-6-8-16(19)18-13-17(22-23(18)14(2)24)15-10-11-20(25-3)21(12-15)26-4/h6-12,18H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBSFTUZJZGSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

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